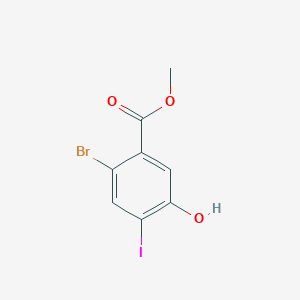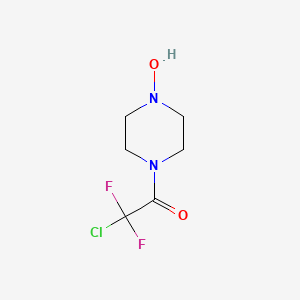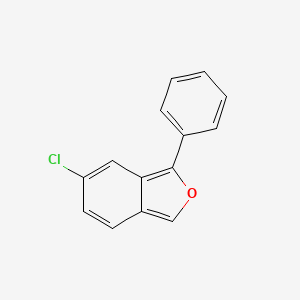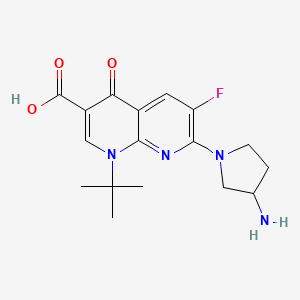
7-(3-Amino-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Aminopyrrolidin-1-yl-1-Tert-Butyl-6-Fluoro-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid is a synthetic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its complex structure, which includes a naphthyridine core, a fluorine atom, and an aminopyrrolidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Aminopyrrolidin-1-yl-1-Tert-Butyl-6-Fluoro-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid involves multiple steps. One common method includes the reaction of a naphthyridine derivative with an aminopyrrolidine under specific conditions. For instance, the reaction may involve the use of methanesulfonic acid as a catalyst and methanol as a solvent . The process typically requires refluxing the reaction mixture to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
7-(3-Aminopyrrolidin-1-yl-1-Tert-Butyl-6-Fluoro-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and other substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
7-(3-Aminopyrrolidin-1-yl-1-Tert-Butyl-6-Fluoro-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.
Chemical Biology: The compound is used in studies to understand its mechanism of action and its effects on biological systems.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(3-Aminopyrrolidin-1-yl-1-Tert-Butyl-6-Fluoro-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Indole Derivatives : Compounds with similar structural motifs and biological activities .
Uniqueness
7-(3-Aminopyrrolidin-1-yl-1-Tert-Butyl-6-Fluoro-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Eigenschaften
CAS-Nummer |
146567-18-2 |
|---|---|
Molekularformel |
C17H21FN4O3 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
7-(3-aminopyrrolidin-1-yl)-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H21FN4O3/c1-17(2,3)22-8-11(16(24)25)13(23)10-6-12(18)15(20-14(10)22)21-5-4-9(19)7-21/h6,8-9H,4-5,7,19H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
NEKSSSDVZISHLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)N)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12846946.png)
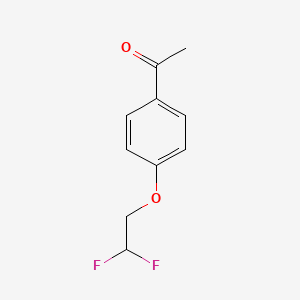
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12846960.png)
![(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12846963.png)
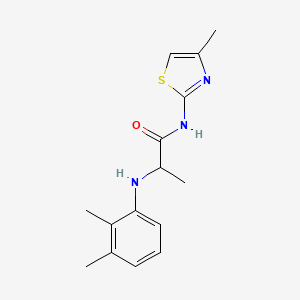
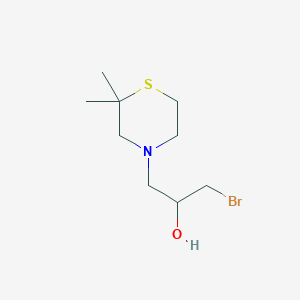
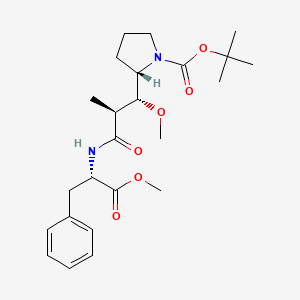
![1-(4'-Chloro-3'-fluoro-[1,1'-biphenyl]-2-yl)ethan-1-one](/img/structure/B12846991.png)
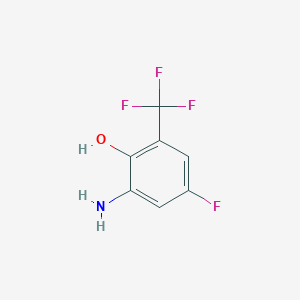
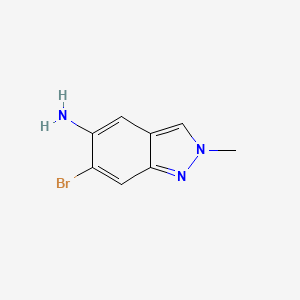
![6-Fluoro-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847017.png)
